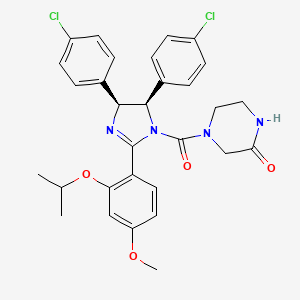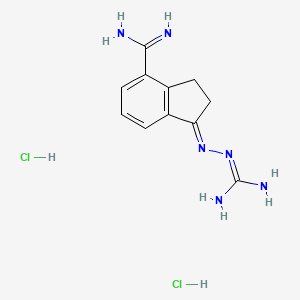
SNS-032
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SNS-032 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and transcription.
Biology: Employed in cell biology studies to investigate the effects of CDK inhibition on cell proliferation and apoptosis.
Medicine: Under investigation in clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia and multiple myeloma.
Industry: Utilized in the development of new therapeutic agents targeting CDKs and related pathways
Wirkmechanismus
SNS-032 exerts its effects by selectively inhibiting CDKs 2, 7, and 9. These kinases are involved in the regulation of the cell cycle and transcription. By inhibiting these kinases, this compound disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of RNA synthesis and the downregulation of antiapoptotic proteins such as Mcl-1 and XIAP. This results in the induction of apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
SNS-032 interacts with CDKs 2, 7, and 9, inhibiting their activity . CDKs are key regulators of cell cycle progression and transcription, and their inhibition can disrupt these processes . This compound’s interaction with these CDKs is characterized by high selectivity, as demonstrated in a panel of 208 kinases, where only four non-CDK proteins were inhibited by more than 50% at 1 μM this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces rapid cell cycle arrest and onset of cell death in multiple cell lines in a time- and dose-dependent manner . This corresponds with the inhibition of multiple substrates of CDKs 2, 7, and 9 . For instance, it inhibits pRb phosphorylation, leads to the accumulation of cyclin E protein, and causes cell-cycle arrest at G1 and G2 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of CDKs 2, 7, and 9 . CDK2 promotes G1/S transition and progression through the S phase, while CDK7 and CDK9 are critical for transcriptional regulation . Inhibition of these kinases by this compound blocks the cell cycle and transcription, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows significant temporal effects. Treatment of RPMI-8226 MM cells at 300 nM (IC90) for 6 hours was sufficient to commit the cells to apoptosis . This correlated with the inhibition of CDKs 2, 7, and 9, as reflected in substrate signaling molecules .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity . Specific dosage effects in animal models are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the regulation of several metabolic pathways. By inhibiting CDKs 2, 7, and 9, it affects the cell cycle and transcription, which are key metabolic processes . Specific metabolic pathways that this compound directly interacts with are not mentioned in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SNS-032 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent introduction of functional groups that confer selectivity and potency towards CDKs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This involves the use of bulk reagents, large-scale reactors, and efficient purification techniques to produce this compound in quantities sufficient for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
SNS-032 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents on the thiazole ring, affecting its selectivity and potency
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and selectivities, making them useful for structure-activity relationship studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavopiridol: A non-selective pan-CDK inhibitor with similar mechanisms of action but less selectivity.
Roscovitine: Another CDK inhibitor with a broader range of targets compared to SNS-032.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer
Uniqueness of this compound
This compound is unique due to its high selectivity for CDKs 2, 7, and 9, making it a valuable tool for studying the specific roles of these kinases in cell cycle regulation and transcription. Its potent inhibitory activity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSFTKFNBAZUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188100 | |
| Record name | BMS 387032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis. | |
| Record name | SNS-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
345627-80-7 | |
| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS 387032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNS-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS 387032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



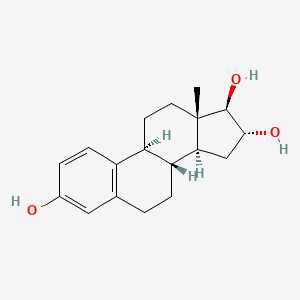

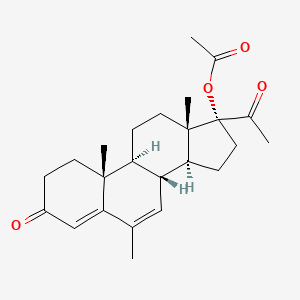

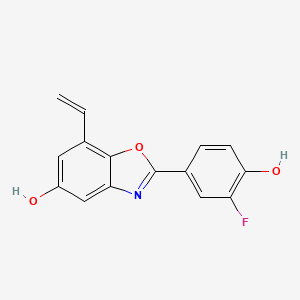
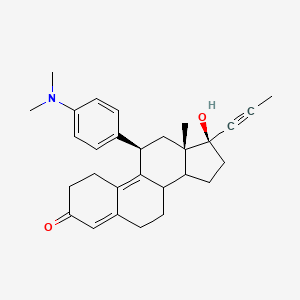

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)
![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)
![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

